Rusfertide
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Overview
Description
PTG-300, also known as rusfertide, is a synthetic peptide mimetic of hepcidin. Hepcidin is a hormone that regulates iron homeostasis in the body. PTG-300 is designed to mimic the action of hepcidin, thereby controlling iron levels and preventing iron overload. This compound has shown promise in treating conditions such as polycythemia vera and hereditary hemochromatosis, where iron regulation is crucial.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PTG-300 involves peptide synthesis techniques. The process typically includes the sequential addition of amino acids to form the peptide chain. The reaction conditions are carefully controlled to ensure the correct sequence and structure of the peptide. The synthesis may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS), depending on the specific requirements.
Industrial Production Methods
In an industrial setting, the production of PTG-300 would involve large-scale peptide synthesis using automated synthesizers. The process would include purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The production process must adhere to good manufacturing practices (GMP) to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
PTG-300 primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation. The compound may also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., N-hydroxysuccinimide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids may be used.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly employed.
Major Products Formed
The primary product formed from the synthesis of PTG-300 is the peptide itself. During degradation, the peptide may break down into smaller fragments or individual amino acids.
Scientific Research Applications
PTG-300 has several scientific research applications, particularly in the fields of medicine and biology:
Treatment of Polycythemia Vera: PTG-300 helps control hematocrit levels and reduces the need for therapeutic phlebotomy.
Management of Hereditary Hemochromatosis: The compound regulates iron levels, reducing the need for phlebotomies and preventing iron overload.
Iron Homeostasis Studies: PTG-300 is used in research to understand the mechanisms of iron regulation and the role of hepcidin in various diseases.
Mechanism of Action
PTG-300 mimics the action of hepcidin by binding to the iron transporter protein ferroportin. This binding leads to the internalization and degradation of ferroportin, thereby reducing the release of iron from cells into the bloodstream . By controlling iron levels, PTG-300 helps prevent iron overload and maintains iron homeostasis.
Comparison with Similar Compounds
Similar Compounds
LJPC-401: Another hepcidin mimetic used for iron regulation.
Minihepcidins: Small peptides that mimic the action of hepcidin.
VIT-2763: A compound that promotes hepcidin production by inhibiting TMPRSS6 expression.
Uniqueness of PTG-300
PTG-300 stands out due to its specific design as a peptide mimetic of hepcidin, which allows it to effectively regulate iron levels without significant off-target effects. Its ability to reduce the need for therapeutic phlebotomy in conditions like polycythemia vera and hereditary hemochromatosis highlights its therapeutic potential .
Properties
CAS No. |
1628323-80-7 |
---|---|
Molecular Formula |
C114H181N27O28S2 |
Molecular Weight |
2442.0 g/mol |
IUPAC Name |
(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C114H181N27O28S2/c1-7-9-10-11-12-13-14-15-16-17-18-19-26-46-90(145)125-79(113(168)169)47-49-89(144)121-53-32-29-42-76-99(154)133-80(58-71-36-22-20-23-37-71)101(156)132-78(48-50-93(148)149)111(166)140-55-34-44-87(140)107(162)130-77(43-33-54-122-114(118)119)100(155)136-84(64-142)104(159)129-75(41-28-31-52-116)98(153)123-63-92(147)127-85(105(160)128-74(97(117)152)40-27-30-51-115)65-170-171-66-86(106(161)138-95(69(5)8-2)109(164)131-76)137-108(163)88-45-35-56-141(88)112(167)83(59-72-38-24-21-25-39-72)135-102(157)81(60-73-62-120-67-124-73)134-110(165)96(70(6)143)139-103(158)82(61-94(150)151)126-91(146)57-68(3)4/h20-25,36-39,62,67-70,74-88,95-96,142-143H,7-19,26-35,40-61,63-66,115-116H2,1-6H3,(H2,117,152)(H,120,124)(H,121,144)(H,123,153)(H,125,145)(H,126,146)(H,127,147)(H,128,160)(H,129,159)(H,130,162)(H,131,164)(H,132,156)(H,133,154)(H,134,165)(H,135,157)(H,136,155)(H,137,163)(H,138,161)(H,139,158)(H,148,149)(H,150,151)(H,168,169)(H4,118,119,122)/t69-,70+,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-/m0/s1 |
InChI Key |
JRVOBXXOZFTSRF-GVIPULMVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)CC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCC(=O)O)CC6=CC=CC=C6)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N1)C(C)CC)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CC(C)C)C(=O)NC(CCCCN)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCC(=O)O)CC6=CC=CC=C6)C(=O)O |
Origin of Product |
United States |
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